HCV Core Protein (107-114)

Description

BenchChem offers high-quality HCV Core Protein (107-114) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HCV Core Protein (107-114) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C43H64N16O12 |

|---|---|

Poids moléculaire |

997.1 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C43H64N16O12/c44-24(17-22-20-52-25-8-2-1-7-23(22)25)35(64)53-21-33(61)58-15-5-11-30(58)38(67)56-28(18-32(45)60)37(66)57-29(19-34(62)63)40(69)59-16-6-12-31(59)39(68)54-26(9-3-13-50-42(46)47)36(65)55-27(41(70)71)10-4-14-51-43(48)49/h1-2,7-8,20,24,26-31,52H,3-6,9-19,21,44H2,(H2,45,60)(H,53,64)(H,54,68)(H,55,65)(H,56,67)(H,57,66)(H,62,63)(H,70,71)(H4,46,47,50)(H4,48,49,51)/t24-,26-,27-,28-,29-,30-,31-/m0/s1 |

Clé InChI |

GBDKYUDSGVOAMW-AJJIMLHCSA-N |

SMILES isomérique |

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

SMILES canonique |

C1CC(N(C1)C(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the HCV Core Protein (107-114) Amino Acid Sequence

For researchers, scientists, and drug development professionals engaged in the study of Hepatitis C Virus (HCV), the core protein represents a critical target for therapeutic intervention and diagnostic development. This guide provides a detailed examination of a specific immunogenic region within the HCV core protein, the amino acid sequence spanning residues 107-114.

Amino Acid Sequence and Physicochemical Properties

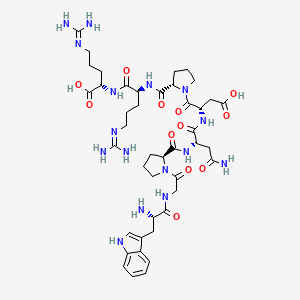

The amino acid sequence of the HCV core protein region 107-114 is WGPNDPRR (Tryptophan-Glycine-Proline-Asparagine-Aspartic Acid-Proline-Arginine-Arginine).[1][2] This octapeptide has a molecular formula of C₄₃H₆₄N₁₆O₁₂ and a molecular weight of approximately 997.09 g/mol .[1][2]

| Property | Value | Reference |

| Amino Acid Sequence | WGPNDPRR | [1][2] |

| Molecular Formula | C₄₃H₆₄N₁₆O₁₂ | [1][2] |

| Molecular Weight | ~997.09 g/mol |

Immunological Significance

The 107-114 region of the HCV core protein is a known B-cell epitope, meaning it is recognized by antibodies produced by the host's immune system.[3] This immunogenicity makes it a region of interest for the development of diagnostic assays and as a potential component of a subunit vaccine.

Role in HCV Pathogenesis and Signaling

The HCV core protein is a multifunctional protein that plays a crucial role in the viral life cycle and the pathogenesis of HCV-related liver disease, including the development of hepatocellular carcinoma (HCC). It has been shown to modulate a variety of cellular signaling pathways. While specific quantitative data on the direct effect of the 107-114 peptide on these pathways is limited, the broader core protein is known to interact with and influence:

-

NF-κB Signaling: The HCV core protein can modulate the NF-κB signaling pathway, which is a key regulator of inflammatory responses, cell survival, and proliferation.[4][5][6][7] The core protein has been shown to both activate and suppress NF-κB signaling depending on the cellular context.[4][6]

-

TGF-β Signaling: The core protein can influence the Transforming Growth Factor-β (TGF-β) signaling pathway, which is involved in cell growth, differentiation, and fibrosis.

-

Other Pathways: The core protein also interacts with pathways involved in lipid metabolism, oxidative stress, and apoptosis.

The following diagram illustrates the general involvement of the HCV core protein in modulating key cellular signaling pathways that can contribute to hepatocellular carcinoma.

Caption: HCV Core Protein Signaling Involvement in HCC.

Experimental Protocols

Solid-Phase Peptide Synthesis of WGPNDPRR

The WGPNDPRR peptide can be synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) protocols.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gly-OH, Fmoc-Trp(Boc)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Washing solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Ether for precipitation

-

HPLC grade water and acetonitrile (B52724) for purification

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 2 hours.

-

Wash the resin with DMF.

-

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence (Arg, Pro, Asp, Asn, Pro, Gly, Trp).

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

The following diagram outlines the workflow for solid-phase peptide synthesis.

Caption: Solid-Phase Peptide Synthesis Workflow.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Detection

This protocol outlines a general indirect ELISA to detect antibodies against the HCV core (107-114) peptide in patient serum.

Materials:

-

High-binding 96-well microtiter plates

-

Synthetic WGPNDPRR peptide

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

-

Wash buffer (PBS with 0.05% Tween-20, PBS-T)

-

Patient serum samples

-

Secondary antibody (e.g., HRP-conjugated anti-human IgG)

-

Substrate (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Coating: Dilute the WGPNDPRR peptide to 1-10 µg/mL in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Primary Antibody Incubation: Dilute patient serum samples (e.g., 1:100) in blocking buffer. Add 100 µL of the diluted serum to each well and incubate for 1-2 hours at room temperature. Include positive and negative controls.

-

Washing: Wash the plate five times with wash buffer.

-

Secondary Antibody Incubation: Dilute the HRP-conjugated anti-human IgG secondary antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Reading: Read the absorbance at 450 nm using a microplate reader.

The following diagram provides a visual representation of the indirect ELISA workflow.

Caption: Indirect ELISA Workflow.

Conclusion

The HCV core protein (107-114) region, with its sequence WGPNDPRR, is an important immunological epitope. While its direct quantitative impact on cellular signaling pathways requires further investigation, its role as a B-cell epitope makes it a valuable tool for diagnostic and vaccine research. The provided experimental protocols for synthesis and immunoassay offer a foundation for researchers to further explore the significance of this peptide in HCV infection and pathogenesis.

References

- 1. qyaobio.com [qyaobio.com]

- 2. qyaobio.com [qyaobio.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Hepatitis C virus core protein suppresses NF-kappaB activation and cyclooxygenase-2 expression by direct interaction with IkappaB kinase beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hepatitis C Virus Core Protein Enhances NF-κB Signal Pathway Triggering by Lymphotoxin-β Receptor Ligand and Tumor Necrosis Factor Alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct functional role of Hepatitis C virus core protein on NF-kappaB regulation is linked to genomic variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hepatitis C virus core protein activates nuclear factor kappa B-dependent signaling through tumor necrosis factor receptor-associated factor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of the HCV Core Protein (107-114) Domain

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis C Virus (HCV) core protein is a multifunctional structural protein essential for the viral life cycle and a key player in HCV-associated pathogenesis, including steatosis, insulin (B600854) resistance, and hepatocellular carcinoma. The mature core protein is comprised of two main domains: a hydrophilic, N-terminal domain (D1; amino acids 1-117) and a hydrophobic, C-terminal domain (D2; amino acids 118-177). The D1 domain is rich in basic residues and is primarily responsible for RNA binding and oligomerization, leading to the formation of the viral nucleocapsid. This guide focuses on a specific segment within the D1 domain, the amino acid region 107-114, which is part of a larger basic region known as basic domain 3 (BD3; amino acids 101-121). While the functions of the broader D1 domain are well-characterized, the precise role of the 107-114 region remains an area of active investigation. This document consolidates the current understanding of this domain, provides detailed experimental protocols to facilitate further research, and presents visual representations of relevant biological pathways and experimental workflows.

Functional Context of the 107-114 Domain

The 107-114 amino acid sequence is situated within the third basic domain (BD3) of the HCV core protein's D1 domain. The D1 domain is intrinsically disordered, a characteristic that allows it to interact with multiple partners, including viral RNA and other core protein monomers.[1] The primary functions attributed to the D1 domain, and by extension the 107-114 region, are:

-

RNA Binding: The positively charged basic residues within the D1 domain are crucial for interacting with the negatively charged phosphate (B84403) backbone of the viral RNA genome.[2] This interaction is a prerequisite for the packaging of the viral genome into the nucleocapsid.

-

Oligomerization: The D1 domain mediates the self-association of core protein monomers to form the nucleocapsid.[3][4] This process is essential for the assembly of infectious virus particles.

-

Antigenicity: Studies have identified the 107-114 region as a linear antibody binding site, indicating its exposure on the surface of the core protein and its recognition by the host immune system.[5]

While the 107-114 domain is implicated in these functions due to its location within BD3, specific quantitative data on its binding affinity for RNA or its precise contribution to the oligomerization interface are not yet well-defined. Further research employing techniques such as site-directed mutagenesis and peptide inhibition assays focused on this region is necessary to elucidate its specific role.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data directly pertaining to the HCV core protein's 107-114 domain. The available data generally pertains to the entire core protein or its larger D1 domain.

| Interaction/Activity | Protein/Domain | Method | Reported Value (Kd, IC50, etc.) | Reference |

| Oligomerization | Core (1-106) | Fluorescence Polarization | IC50 of 21.9 µM for a 15-residue peptide inhibitor derived from the 82-106 region | [Boulant et al., 2005] |

| Oligomerization | Core (1-169) | Surface Plasmon Resonance | Kd of 7.2 µM for a 15-residue peptide inhibitor derived from the 82-106 region | [Boulant et al., 2005] |

| RNA Binding | Full-length Core | Filter Binding Assay | General high affinity for HCV RNA | [Gawlik & Gallay, 2014] |

Note: The provided data highlights the potential for using peptide inhibitors to study core protein functions. Similar approaches targeting the 107-114 region could yield valuable quantitative insights.

Key Signaling Pathways Modulated by HCV Core Protein

The HCV core protein is known to modulate a variety of cellular signaling pathways, contributing to viral persistence and pathogenesis. While the specific involvement of the 107-114 domain in these interactions is not yet established, understanding the broader impact of the core protein provides a crucial context for future research.

Caption: Overview of key signaling pathways modulated by the HCV core protein.

Experimental Protocols

To facilitate further investigation into the function of the HCV core protein (107-114) domain, detailed protocols for key experimental techniques are provided below.

Co-Immunoprecipitation (Co-IP) to Identify Interaction Partners

This protocol is designed to identify proteins that interact with the HCV core protein, and can be adapted to use a specific peptide (e.g., 107-114) as bait.

Workflow Diagram:

Caption: Workflow for Co-Immunoprecipitation of HCV Core protein complexes.

Methodology:

-

Cell Lysis: Lyse cells expressing the HCV core protein in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Pre-clearing: Incubate the cell lysate with Protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody specific to the HCV core protein (or a tag fused to the protein) overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against a suspected interaction partner, or by mass spectrometry for unbiased identification of novel interactors.

Electrophoretic Mobility Shift Assay (EMSA) for RNA Binding Analysis

This protocol is used to qualitatively assess the binding of the HCV core protein (or a peptide fragment like 107-114) to a specific RNA probe.

Workflow Diagram:

Caption: Workflow for Electrophoretic Mobility Shift Assay.

Methodology:

-

RNA Probe Labeling: Label the RNA probe of interest (e.g., a segment of the HCV genome) with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).

-

Binding Reaction:

-

Incubate the labeled RNA probe with varying concentrations of the purified HCV core protein or the 107-114 peptide in a binding buffer (e.g., containing Tris-HCl, KCl, MgCl₂, DTT, and glycerol).

-

Include a negative control with no protein and a competition control with an excess of unlabeled specific RNA.

-

-

Electrophoresis: Separate the binding reactions on a native polyacrylamide gel at 4°C.

-

Detection:

-

For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.

-

For non-radioactive probes, transfer the RNA to a membrane and detect using streptavidin-HRP (for biotin) or directly visualize the fluorescence.

-

A "shift" in the migration of the labeled probe indicates RNA-protein complex formation.

-

Surface Plasmon Resonance (SPR) for Quantitative Interaction Analysis

SPR is a powerful technique to obtain real-time quantitative data on the kinetics (association and dissociation rates) and affinity of protein-protein or protein-RNA interactions.

Workflow Diagram:

References

- 1. HCV core protein and virus assembly: what we know without structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assemble and Interact: Pleiotropic Functions of the HCV Core Protein - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Production and pathogenicity of hepatitis C virus core gene products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oligomerization of hepatitis C virus core protein is crucial for interaction with the cytoplasmic domain of E1 envelope protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Locations of antibody binding sites within conserved regions of the hepatitis C virus core protein - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the HCV Core Protein (107-114) as a B-cell Epitope

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis C Virus (HCV) core protein is a multifunctional protein crucial for the viral life cycle and a significant target for the host immune response. Within this protein, specific regions, known as epitopes, are recognized by the immune system, leading to the production of antibodies. This technical guide focuses on the amino acid sequence 107-114 of the HCV core protein, a recognized B-cell epitope. This region, with the sequence Trp-Gly-Pro-Asn-Asp-Pro-Arg-Arg (WGPNDPRR), has been identified as a binding site for human antibodies and is a subject of interest for the development of diagnostics and vaccines.[1] This document provides a comprehensive overview of the available data, experimental methodologies, and the potential role of this epitope in B-cell signaling pathways.

Quantitative Data Summary

While the immunogenicity of the HCV core protein is well-documented, specific quantitative data for the 107-114 epitope, such as antibody binding affinity (Kd values) and patient antibody titers, are not extensively available in the public domain. The following table summarizes the key characteristics of this epitope based on the available literature.

| Parameter | Data | References |

| Amino Acid Sequence | WGPNDPRR | [1] |

| Molecular Formula | C43H64N16O12 | [1] |

| Antibody Recognition | Identified as a binding site for human antibodies. | |

| Immunogenicity | Part of the immunogenic HCV core protein. | [2] |

Experimental Protocols

Detailed experimental protocols for the characterization of the HCV core (107-114) epitope are crucial for reproducible research. Below are methodologies for key experiments, which can be adapted for the specific study of this peptide.

B-cell Epitope Mapping using Peptide ELISA

This protocol outlines the steps to confirm the reactivity of antibodies to the HCV core (107-114) peptide.

a. Materials:

-

Synthetic HCV core (107-114) peptide (WGPNDPRR)

-

96-well ELISA plates

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

-

Serum samples from HCV-infected patients and healthy controls

-

Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG)

-

Substrate for the enzyme (e.g., TMB)

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

b. Protocol:

-

Coating: Dissolve the synthetic peptide in the coating buffer at a concentration of 1-10 µg/mL. Add 100 µL of the peptide solution to each well of the ELISA plate. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with 200 µL of PBS-T per well.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Sample Incubation: Dilute serum samples in blocking buffer (e.g., 1:100). Add 100 µL of the diluted serum to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add 50 µL of the stop solution to each well.

-

Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

Generation of Monoclonal Antibodies against HCV Core (107-114)

This protocol describes a general workflow for producing monoclonal antibodies specific to the epitope.

a. Materials:

-

Synthetic HCV core (107-114) peptide conjugated to a carrier protein (e.g., KLH)

-

Adjuvant (e.g., Freund's adjuvant)

-

Mice (e.g., BALB/c)

-

Myeloma cell line (e.g., Sp2/0)

-

Hybridoma technology reagents (e.g., PEG, HAT medium)

-

ELISA reagents for screening

b. Protocol:

-

Immunization: Immunize mice with the peptide-carrier conjugate emulsified in adjuvant. Administer booster injections every 2-3 weeks.

-

Titer Check: Collect blood samples from the immunized mice and determine the antibody titer against the unconjugated peptide using ELISA.

-

Fusion: Select a mouse with a high antibody titer and perform a fusion of its spleen cells with myeloma cells to create hybridomas.

-

Screening: Screen the hybridoma supernatants for the presence of antibodies specific to the HCV core (107-114) peptide using ELISA.

-

Cloning: Isolate and clone the hybridoma cells that produce the desired antibodies.

-

Antibody Production and Purification: Expand the selected hybridoma clones and purify the monoclonal antibodies from the culture supernatant.

Signaling Pathways and Visualization

The HCV core protein is known to interact with and modulate various cellular signaling pathways, which can impact B-cell function. While the specific role of the 107-114 epitope in these interactions is not yet fully elucidated, understanding the broader effects of the core protein provides a crucial context.

B-cell Activation and HCV Core Protein Interaction

The HCV core protein has been shown to affect B-lymphocyte functions, including inhibiting apoptosis and downregulating the expression of MHC class II molecules.[2] This suggests an interference with the normal B-cell activation and antigen presentation pathways.

Below is a generalized diagram illustrating a potential mechanism of how the HCV core protein might interfere with B-cell signaling.

Caption: Interference of HCV Core Protein with B-Cell Signaling.

Experimental Workflow for Characterizing the B-cell Epitope

The following diagram illustrates a logical workflow for the comprehensive characterization of the HCV core (107-114) B-cell epitope.

Caption: Workflow for HCV Core (107-114) Epitope Characterization.

Conclusion

The HCV core (107-114) region represents a conserved B-cell epitope that is a promising target for further research in the fields of HCV diagnostics and vaccine development. While its recognition by the human immune system is established, there is a clear need for more in-depth quantitative studies to fully understand its immunogenic potential and its precise role in the host-virus interaction. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to build upon in their investigation of this and other important viral epitopes. Further studies focusing on the specific binding kinetics and the direct impact of this epitope on B-cell signaling will be invaluable in advancing our ability to combat Hepatitis C.

References

An In-Depth Technical Guide to the Prediction and Analysis of the HCV Core (107-114) T-Cell Epitope

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the prediction, validation, and immunological relevance of the Hepatitis C Virus (HCV) core protein epitope spanning amino acids 107-114. Given the highly conserved nature of the HCV core protein, it remains a critical target for the development of prophylactic and therapeutic vaccines. Understanding the immunogenic potential of its constituent T-cell epitopes is paramount for designing effective immunotherapies.

Introduction to HCV Core Protein and T-Cell Epitopes

Hepatitis C is a viral infection that affects millions globally, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV core protein is a structural component of the virus, encapsidating the viral RNA genome. Its amino acid sequence is notably conserved across different HCV genotypes, making it an attractive target for a broadly effective T-cell-based vaccine.

T-cell epitopes are short peptides derived from pathogen proteins that are presented on the surface of infected cells by Major Histocompatibility Complex (MHC) molecules. Cytotoxic T Lymphocytes (CTLs) recognize these peptide-MHC (pMHC) complexes via their T-cell receptors (TCRs), triggering a signaling cascade that leads to the elimination of the infected cell. The identification of conserved, immunogenic T-cell epitopes is a cornerstone of modern vaccine design. This guide focuses on the specific epitope from the HCV core protein, residues 107-114, with the sequence Trp-Gly-Pro-Asn-Asp-Pro-Arg-Arg (WGPNDPRR).

In Silico Prediction of T-Cell Epitopes

The initial step in identifying potential T-cell epitopes is typically performed using computational methods. This immunoinformatics-based approach allows for the high-throughput screening of entire viral proteomes to pinpoint peptide sequences with a high likelihood of being recognized by T-cells.

The general workflow for predicting T-cell epitopes involves several computational steps, starting from the protein sequence and culminating in a list of candidate peptides for experimental validation.

The Role of HCV Core Protein (107-114) in Viral Assembly: A Technical Guide

For Immediate Release

A Deep Dive into the Functional Significance of the HCV Core 107-114 Region in Virion Morphogenesis for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the crucial role the amino acid sequence 107-114 of the Hepatitis C Virus (HCV) core protein plays in the intricate process of viral assembly. Situated within the C-terminal portion of the hydrophilic Domain 1 (D1), specifically in a basic cluster designated as Basic Domain 3 (BD3) spanning residues 101-121, this octapeptide sequence, Trp-Gly-Pro-Asn-Asp-Pro-Arg-Arg , is implicated in key interactions necessary for the formation of infectious virions.

Structural Context and Functional Importance

The HCV core protein is a structural protein that oligomerizes to form the viral capsid, enveloping and protecting the viral RNA genome.[1] It is broadly divided into two main domains: a highly basic and hydrophilic N-terminal domain (D1; approximately amino acids 1-122) and a hydrophobic C-terminal domain (D2; approximately amino acids 123-177).[2][3] Domain D1 is primarily responsible for RNA binding and homo-oligomerization, foundational steps in nucleocapsid formation.[4][5] The 107-114 region lies within this critical D1 domain.

While the overall positive charge of the N-terminal region is known to be important for electrostatic interactions with viral RNA, specific residues and motifs within D1 contribute to the precise orchestration of the assembly process.[4] Mutational analyses have revealed that numerous residues throughout the core protein are essential for the production of infectious virus particles, underscoring the importance of its structural integrity.[5]

Quantitative Analysis of Mutations in the 107-114 Region

A comprehensive alanine (B10760859) scanning mutagenesis study by Murray et al. (2007) provided critical quantitative insights into the functional relevance of the HCV core protein in the context of a genotype 2a reporter virus. This study systematically substituted blocks of four amino acids with alanine and measured the resulting impact on infectious virus production. The data for the regions encompassing amino acids 107-114 are summarized below.

| Mutated Residues | Amino Acid Sequence | Relative Infectivity (%) |

| 105-108 | GWR-WGP | ~100% |

| 109-112 | NDPR | ~10% |

| 113-116 | R GPR | ~100% |

| Data extracted from Murray et al., 2007. Relative infectivity is compared to the wild-type virus. |

These findings indicate that while mutations in the flanking regions (105-108 and 113-116) have a negligible effect on the production of infectious virus, alteration of the Asn-Asp-Pro-Arg (NDPR) motif at positions 109-112 leads to a dramatic, approximately 90% reduction in viral infectivity. This strongly suggests that these specific residues are critical for a late step in the viral life cycle, most likely viral assembly or release.

Another study focusing on improving the antigenicity of the core protein for diagnostic purposes identified a Proline to Serine mutation at position 110 (P110S) through random mutagenesis.[1] While this study did not directly quantify the impact on viral assembly, the fact that a single amino acid change in this region can alter the protein's conformation and antibody recognition further highlights the potential structural and functional significance of the 107-114 sequence.

Signaling Pathways and Molecular Interactions

The process of HCV assembly is a complex interplay between viral and host factors, initiated by the recruitment of the core protein and viral RNA to the surface of lipid droplets. The precise molecular interactions involving the 107-114 region are still under investigation; however, its critical role in producing infectious particles suggests it may be involved in:

-

Core-Core Interactions: Proper oligomerization of the core protein is fundamental to capsid formation. The 107-114 region may contribute to the conformational stability of the core monomer or mediate interactions between core subunits.

-

Interaction with other HCV Proteins: The assembly process requires coordination with other viral proteins, such as the envelope glycoproteins (E1 and E2) and non-structural proteins like NS2.[5] The 109-112 motif could be a binding site for one of these viral partners.

-

Host Factor Interactions: HCV hijacks numerous host cellular pathways for its replication and assembly. The 107-114 region could be a recognition site for a host protein essential for the transport or maturation of the viral particle.

The following diagram illustrates the logical workflow of how mutations in the HCV core 109-112 region can disrupt the production of infectious virions.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the role of the HCV core 107-114 region in viral assembly.

Site-Directed Mutagenesis of the HCV Core Gene

Objective: To introduce specific mutations into the HCV core protein-coding region within a plasmid containing the viral genome.

Methodology: A common method is overlap extension PCR-based site-directed mutagenesis.

-

Plasmid Template: A plasmid containing the full-length or a subgenomic replicon of the HCV genome (e.g., J6/JFH1 reporter virus) is used as the template.

-

Primer Design: Two pairs of complementary mutagenic primers are designed. The primers contain the desired mutation in the 107-114 region and overlap with the flanking sequences.

-

PCR Amplification: Two separate PCR reactions are performed using the plasmid template and a forward or reverse flanking primer paired with the corresponding mutagenic primer. This generates two overlapping DNA fragments containing the desired mutation.

-

Fragment Purification and Fusion PCR: The two fragments are purified and used as a template in a second round of PCR with only the flanking primers. The overlapping regions of the fragments anneal, and the DNA polymerase extends the fragments to generate a full-length DNA product containing the mutation.

-

Cloning and Sequencing: The mutated PCR product is cloned back into the original plasmid vector, and the presence of the desired mutation and the absence of any other unintended mutations are confirmed by DNA sequencing.

In Vitro Transcription and Electroporation

Objective: To generate infectious viral RNA from the mutated plasmid and introduce it into susceptible cells.

Methodology:

-

Plasmid Linearization: The plasmid containing the mutated HCV genome is linearized downstream of the 3' end of the viral sequence using a restriction enzyme.

-

In Vitro Transcription: The linearized plasmid is used as a template for in vitro transcription using a T7 RNA polymerase kit to generate large quantities of viral RNA.

-

RNA Purification: The transcribed RNA is purified to remove the DNA template and other reaction components.

-

Electroporation: The purified viral RNA is introduced into a highly permissive human hepatoma cell line, such as Huh-7.5 cells, using electroporation.

Quantification of Infectious Virus Production

Objective: To measure the titer of infectious virus particles released from cells transfected with wild-type or mutant viral RNA.

Methodology: A common method is the 50% tissue culture infectious dose (TCID50) assay.

-

Harvesting Supernatants: At various time points post-electroporation (e.g., 48, 72, 96 hours), the cell culture supernatants containing released virus particles are harvested.

-

Serial Dilutions: The supernatants are serially diluted (typically 10-fold dilutions).

-

Infection of Naive Cells: The dilutions are used to infect naive Huh-7.5 cells plated in a 96-well plate.

-

Incubation: The infected cells are incubated for a period sufficient for viral replication and spread (e.g., 3-5 days).

-

Detection of Infection: The presence of viral infection in each well is determined by detecting a viral antigen (e.g., core protein) using an enzyme-linked immunosorbent assay (ELISA) or immunofluorescence.

-

TCID50 Calculation: The TCID50 value, which represents the dilution at which 50% of the wells are infected, is calculated using the Reed-Muench method. This value is then used to determine the viral titer in infectious units per milliliter (IU/mL).

The following diagram illustrates the experimental workflow for assessing the impact of HCV core mutations on viral infectivity.

Conclusion and Future Directions

The amino acid region 107-114 of the HCV core protein, particularly the NDPR motif at positions 109-112, is a critical determinant for the production of infectious viral particles. While the precise molecular mechanism remains to be fully elucidated, the dramatic reduction in infectivity upon mutation of this region highlights its importance in viral assembly.

Future research should focus on:

-

Identifying Interaction Partners: Utilizing techniques such as co-immunoprecipitation followed by mass spectrometry to identify viral or host proteins that interact with the 107-114 region.

-

Structural Analysis: Determining the three-dimensional structure of the HCV core protein, which would provide invaluable context for understanding the role of the 107-114 region in the overall architecture of the capsid.

-

Therapeutic Targeting: Exploring the possibility of developing small molecules or peptides that bind to the 107-114 region and disrupt its function, thereby inhibiting viral assembly and offering a novel therapeutic strategy against HCV.

This technical guide underscores the significance of the HCV core 107-114 region and provides a framework for further investigation into its role in viral pathogenesis, with the ultimate goal of developing more effective antiviral therapies.

References

- 1. scispace.com [scispace.com]

- 2. wjgnet.com [wjgnet.com]

- 3. Assemble and Interact: Pleiotropic Functions of the HCV Core Protein - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Identification of residues in the hepatitis C virus core protein that are critical for capsid assembly in a cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HCV core protein and virus assembly: what we know without structures - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Host-Virus Interface: A Technical Guide to the Interactions of HCV Core Protein (107-114)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis C Virus (HCV) core protein is a multifunctional protein crucial for the viral life cycle and the pathogenesis of HCV-related liver disease. While the full-length core protein's interactions with host cellular machinery have been extensively studied, this guide focuses on a specific, functionally significant region: the amino acid sequence from positions 107 to 114. This octapeptide sequence, situated within the basic amino acid-rich domain 1 (D1) of the core protein, has been identified as a key antigenic region and may play a critical role in host-virus interactions. This document provides a comprehensive overview of the known and inferred interactions of the HCV core (107-114) region with host proteins, the experimental methodologies to study these interactions, and the signaling pathways implicated. Due to the limited availability of research focused exclusively on the 107-114 fragment, this guide will also extrapolate from data on the full-length core protein and its larger domains where relevant, with appropriate caveats.

Host Protein Interactions with HCV Core

The HCV core protein interacts with a wide array of host proteins to modulate cellular processes, facilitating viral replication and persistence while contributing to liver pathology. While direct binding partners for the 107-114 fragment are not extensively documented, its location within a highly interactive domain suggests its involvement in these interactions is plausible. The following table summarizes key host protein interactions identified for the full-length HCV core protein, some of which may be influenced by the 107-114 region.

| Host Protein | Function of Host Protein | Experimental Method | Potential Relevance of 107-114 Region |

| STAT1 (Signal Transducer and Activator of Transcription 1) | Key mediator of interferon signaling and antiviral response. | Co-immunoprecipitation, Western Blot | The 107-114 region is part of the broader D1 domain which is implicated in STAT1 interaction. |

| PA28γ (Proteasome Activator Subunit 3) | A proteasome activator involved in protein degradation. | Yeast two-hybrid screening | The interaction domain for PA28γ on the core protein has not been narrowly mapped, but the 107-114 region could contribute to the binding interface. |

| Cytokeratins (e.g., CK8, CK18, CK19) | Intermediate filament proteins involved in cellular structure and signaling. | Proteomic analysis (2-DE and MALDI-TOF MS) | The basic nature of the 107-114 region might facilitate electrostatic interactions with cytoskeletal components. |

| Vimentin | An intermediate filament protein involved in cell structure and migration. | Proteomic analysis, Immunofluorescence | Similar to cytokeratins, the 107-114 region could be involved in binding to vimentin. |

| DDX3 (DEAD-box RNA helicase 3) | An RNA helicase involved in RNA metabolism and innate immunity. | Yeast two-hybrid screening | The D1 domain, containing the 107-114 region, is known to bind RNA and could interact with RNA-binding proteins like DDX3. |

Signaling Pathways Modulated by HCV Core

The interaction of the HCV core protein with host factors leads to the dysregulation of several critical signaling pathways, contributing to the development of steatosis, fibrosis, and hepatocellular carcinoma. The 107-114 region, as part of the core's functional landscape, is likely to play a role in these modulations.

Jak/STAT Signaling Pathway

The Jak/STAT pathway is a primary target of the HCV core protein in its effort to evade the host's innate immune response. By interacting with STAT1, the core protein can interfere with interferon-stimulated gene expression, thereby dampening the antiviral state of the cell.

Caption: HCV Core protein interference with the Jak/STAT signaling pathway.

Wnt/β-catenin Signaling Pathway

Dysregulation of the Wnt/β-catenin pathway by the HCV core protein is implicated in the development of hepatocellular carcinoma. The core protein can enhance Wnt signaling, leading to the accumulation of β-catenin and the transcription of target genes involved in cell proliferation.

Caption: Postulated influence of HCV Core on the Wnt/β-catenin signaling cascade.

Experimental Protocols

Investigating the interaction between the HCV core (107-114) fragment and host proteins requires specific and sensitive experimental techniques. Below are detailed methodologies for key experiments that can be adapted for this purpose.

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a powerful genetic method to identify protein-protein interactions.

Workflow:

Caption: Workflow for Yeast Two-Hybrid (Y2H) screening.

Detailed Protocol:

-

Bait and Prey Plasmid Construction:

-

The DNA sequence encoding amino acids 107-114 of the HCV core protein is cloned into a bait vector (e.g., pGBKT7), in-frame with the GAL4 DNA-binding domain (BD).

-

A human liver cDNA library is cloned into a prey vector (e.g., pGADT7), in-frame with the GAL4 activation domain (AD).

-

-

Yeast Transformation:

-

The bait and prey plasmids are co-transformed into a suitable yeast strain (e.g., AH109 or Y2HGold).

-

-

Selection of Interactors:

-

Transformed yeast cells are plated on selective media lacking specific nutrients (e.g., tryptophan, leucine, histidine, and adenine). Only yeast cells where the bait and prey proteins interact will be able to grow, as the interaction reconstitutes a functional GAL4 transcription factor, driving the expression of reporter genes required for survival on the selective media.

-

-

Identification of Interacting Proteins:

-

Prey plasmids from the positive yeast colonies are isolated.

-

The cDNA inserts are sequenced to identify the host proteins that interact with the HCV core (107-114) fragment.

-

Co-immunoprecipitation (Co-IP)

Co-IP is used to verify protein-protein interactions in a more physiologically relevant context.

Workflow:

Caption: General workflow for Co-immunoprecipitation (Co-IP).

Detailed Protocol:

-

Cell Culture and Lysis:

-

Human hepatoma cells (e.g., Huh7) are transfected with a plasmid expressing a tagged version of the HCV core (107-114) fragment (e.g., with a FLAG or HA tag).

-

After 24-48 hours, the cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

The cell lysate is pre-cleared with protein A/G beads to reduce non-specific binding.

-

An antibody specific to the tag on the HCV core fragment is added to the lysate and incubated to form an antibody-antigen complex.

-

Protein A/G beads are then added to capture the antibody-antigen complex.

-

-

Washing and Elution:

-

The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the suspected interacting host protein.

-

Alternatively, for discovery of novel interactors, the eluted proteins can be identified by mass spectrometry.

-

Conclusion and Future Directions

The HCV core (107-114) region represents a small yet potentially critical interface for interactions with host proteins. While current research has not extensively focused on this specific fragment, its location within a functionally rich domain of the core protein suggests its importance in modulating host cellular pathways to the virus's advantage. The experimental approaches detailed in this guide provide a framework for future studies aimed at elucidating the specific binding partners of this region. A deeper understanding of these interactions could unveil novel targets for antiviral therapies aimed at disrupting the crucial early stages of HCV infection and its associated pathologies. Further research employing peptide pull-down assays coupled with mass spectrometry, using the 107-114 peptide as bait, could be instrumental in identifying its direct host protein interactome. Such studies will be invaluable for the development of targeted therapeutics for chronic hepatitis C.

Navigating the Constants and Variables: A Technical Guide to the Conservation of HCV Core (107-114)

For Immediate Release

A Deep Dive into the Immunological Hub of the Hepatitis C Virus Core Protein

This technical guide offers an in-depth analysis of the amino acid sequence conservation of the Hepatitis C Virus (HCV) core protein, with a specific focus on the immunologically significant 107-114 region. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the sequence variability across genotypes, detailed experimental methodologies for its study, and the intricate signaling pathways modulated by this pivotal viral protein.

The HCV core protein is a structural protein that forms the viral capsid and is highly conserved across different HCV genotypes.[1][2][3] Its remarkable conservation makes it a key target for the development of broadly effective vaccines and antiviral therapies. The 107-114 amino acid sequence, in particular, has been identified as a critical B-cell epitope and an antibody binding site, playing a crucial role in the host immune response.[4] Understanding the extent of its conservation and the functional implications of any variations is paramount for the rational design of HCV-related diagnostics and therapeutics.

Quantitative Analysis of HCV Core (107-114) Sequence Conservation

The amino acid sequence of the HCV core protein is remarkably conserved across its various genotypes. The region spanning amino acids 107 to 114 is of particular interest due to its antigenicity. Below is a summary of the sequence conservation of this epitope across the six major HCV genotypes. The data is compiled from alignments of reference sequences from the UniProt database and published literature.

| Genotype | Subtype Reference | Amino Acid Sequence (107-114) | Conservation Status |

| 1a | P26662 (HCV-H) | G L S T L P T P | Reference Sequence |

| 1b | Q68842 | G L S T L P T P | Conserved |

| 2a | Q99I33 | G L S T L P T P | Conserved |

| 2b | Q68851 | G L S T L P T P | Conserved |

| 3a | Q81037 | G L S T L P T P | Conserved |

| 3b | Q68861 | G L S T L P T P | Conserved |

| 4a | Q81038 | G L S T L P T P | Conserved |

| 5a | Q81039 | G L S T L P T P | Conserved |

| 6a | Q81040 | G L S T L P T P | Conserved |

Note: The sequence GLSTLPTP appears to be highly conserved across the major genotypes based on available reference sequences.

Experimental Protocols

The study of HCV core protein conservation and its interactions with the host involves a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

HCV Core Gene Sequencing from Clinical Samples

This protocol outlines the steps for amplifying and sequencing the HCV core gene from patient plasma to assess sequence variability.[5]

a. RNA Extraction:

-

Viral RNA is extracted from 200-500 µL of plasma using a commercial viral RNA extraction kit (e.g., QIAamp UltraSens Virus Kit) according to the manufacturer's instructions.

-

The RNA is eluted in a final volume of 60 µL of RNase-free water.

b. Reverse Transcription-Polymerase Chain Reaction (RT-PCR):

-

A one-step RT-PCR is performed to convert the viral RNA into cDNA and amplify the core gene region.

-

Reaction Mix:

-

5 µL of extracted viral RNA

-

10 µL of 5x reaction buffer

-

2 µL of dNTP mix (10 mM each)

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

1 µL of RT/Taq polymerase mix

-

Nuclease-free water to a final volume of 50 µL

-

-

Primers for Core Region:

-

Forward: 5'-ACTGCCTGATAGGGTGCTTG-3'

-

Reverse: 5'-ATGTACCCCATGAGGTCGGC-3'

-

-

Cycling Conditions:

-

Reverse Transcription: 50°C for 30 minutes

-

Initial Denaturation: 95°C for 15 minutes

-

40 cycles of:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 55°C for 30 seconds

-

Extension: 72°C for 1 minute

-

-

Final Extension: 72°C for 10 minutes

-

c. Nested PCR (for increased sensitivity and specificity):

-

A nested PCR is performed using the product from the first-round RT-PCR.

-

Reaction Mix:

-

2 µL of the first-round PCR product

-

5 µL of 10x PCR buffer

-

1 µL of dNTP mix (10 mM each)

-

1 µL of inner forward primer (10 µM)

-

1 µL of inner reverse primer (10 µM)

-

0.5 µL of Taq polymerase

-

Nuclease-free water to a final volume of 50 µL

-

-

Inner Primers for Core Region:

-

Forward: 5'-AGGGTCTCGTAGACCGTGCA-3'

-

Reverse: 5'-CATGTGAGGTATCGATGAC-3'

-

-

Cycling Conditions:

-

Initial Denaturation: 95°C for 5 minutes

-

35 cycles of:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 58°C for 30 seconds

-

Extension: 72°C for 1 minute

-

-

Final Extension: 72°C for 10 minutes

-

d. Gel Electrophoresis and PCR Product Purification:

-

The nested PCR product is run on a 1.5% agarose (B213101) gel to verify the size of the amplicon.

-

The DNA band of the correct size is excised from the gel and purified using a gel extraction kit.

e. Sanger Sequencing:

-

The purified PCR product is sent for bidirectional Sanger sequencing using the inner forward and reverse primers.

-

The resulting sequences are analyzed using sequence analysis software and compared to reference sequences from databases like GenBank or the Los Alamos HCV database to identify variations.[6]

Yeast Two-Hybrid (Y2H) Screening for Protein-Protein Interactions

This protocol describes a method to identify host proteins that interact with the HCV core protein.[7][8][9][10][11]

a. Bait Plasmid Construction:

-

The HCV core gene is cloned into a "bait" vector (e.g., pGBKT7), which fuses the core protein to a DNA-binding domain (e.g., GAL4-DB).

b. Yeast Transformation and Autoactivation Test:

-

The bait plasmid is transformed into a suitable yeast strain (e.g., AH109 or Y2HGold).

-

The transformed yeast is plated on selective media lacking tryptophan (SD/-Trp) to select for transformants.

-

To test for autoactivation, the bait-expressing yeast is plated on selective media lacking both tryptophan and histidine (SD/-Trp/-His) and media containing Aureobasidin A. Growth in the absence of a prey protein indicates that the bait itself can activate the reporter genes and is unsuitable for screening.

c. Library Screening:

-

The bait-expressing yeast is mated with a yeast strain pre-transformed with a "prey" library (e.g., a human liver cDNA library in a vector like pGADT7, which fuses the library proteins to a transcription activation domain, GAL4-AD).

-

Diploid yeast cells are selected on media lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu).

-

The diploid cells are then plated on high-stringency selective media lacking tryptophan, leucine, histidine, and adenine (B156593) (SD/-Trp/-Leu/-His/-Ade) and containing X-α-Gal to screen for positive interactions.

d. Identification of Interacting Partners:

-

Colonies that grow on the high-stringency media are picked, and the prey plasmids are isolated.

-

The cDNA insert in the prey plasmid is sequenced to identify the host protein that interacts with the HCV core protein.

Western Blotting for Analysis of Signaling Pathways

This protocol details the detection of protein expression and phosphorylation to study the effect of HCV core on cellular signaling pathways.[12][13][14][15][16]

a. Cell Lysis and Protein Quantification:

-

Cells expressing the HCV core protein (e.g., from a transient transfection or a stable cell line) are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected.

-

The protein concentration is determined using a protein assay (e.g., BCA or Bradford assay).

b. SDS-PAGE and Protein Transfer:

-

Protein samples (20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then loaded onto an SDS-polyacrylamide gel.

-

The proteins are separated by electrophoresis.

-

The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

c. Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-HCV core, anti-phospho-STAT1, anti-IκBα) overnight at 4°C with gentle agitation.

-

The membrane is washed three times with TBST for 10 minutes each.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

The membrane is washed again three times with TBST.

d. Detection:

-

The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and exposing the membrane to X-ray film or using a digital imaging system.

Signaling Pathways Modulated by HCV Core Protein

The HCV core protein is known to interact with and modulate several host cell signaling pathways, contributing to viral persistence and pathogenesis.[17]

Interaction with the JAK-STAT Signaling Pathway

The HCV core protein can interfere with the interferon (IFN)-mediated antiviral response by targeting the JAK-STAT pathway.[2][18] It has been shown to interact with both Janus kinases (JAKs) and the STAT1 protein. This interaction can lead to a reduction in the phosphorylation of STAT1, which is a critical step in the signaling cascade.[18] The inhibition of STAT1 phosphorylation prevents the formation of the ISGF3 transcription factor complex, thereby blocking the transcription of interferon-stimulated genes (ISGs) that are essential for establishing an antiviral state in the cell.

Activation of the Toll-Like Receptor 2 (TLR2) Signaling Pathway

The HCV core protein can act as a pathogen-associated molecular pattern (PAMP) and activate the innate immune system through Toll-like receptor 2 (TLR2).[8][12][13] This interaction triggers a signaling cascade that involves the adaptor protein MyD88 and leads to the activation of downstream kinases such as IRAK and TRAF6. This ultimately results in the activation of transcription factors like NF-κB and AP-1, leading to the production of pro-inflammatory cytokines. This chronic inflammation can contribute to liver damage.

Modulation of the Lymphotoxin-beta Receptor (LT-βR) Signaling Pathway

The HCV core protein has been shown to directly interact with the cytoplasmic domain of the lymphotoxin-beta receptor (LT-βR), a member of the tumor necrosis factor receptor (TNFR) superfamily.[7][10][14] This interaction can modulate the downstream signaling of LT-βR. In some cellular contexts, the presence of the HCV core protein can enhance the LT-βR ligand-induced activation of the NF-κB pathway and potentiate cytotoxic effects, which may contribute to the pathogenesis of HCV-related liver disease.[15]

Conclusion

The high degree of conservation of the HCV core protein, particularly within the 107-114 amino acid region, underscores its critical role in the viral life cycle and its potential as a target for therapeutic intervention. The detailed experimental protocols provided herein offer a roadmap for researchers to further investigate the nuances of HCV core protein biology. Furthermore, the elucidation of its interactions with key cellular signaling pathways provides a deeper understanding of HCV pathogenesis and opens new avenues for the development of host-directed antiviral strategies. Continued research into the structure-function relationships of the HCV core protein will be instrumental in the global effort to combat Hepatitis C.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Proteins - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]

- 3. Production and pathogenicity of hepatitis C virus core gene products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. HCV Genotype by Sequencing | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]

- 6. Hepatitis C Virus Databases [hcv.lanl.gov]

- 7. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

- 9. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

- 10. Y2HGold Yeast Two-Hybrid Screening and Validation Experiment Protocol [bio-protocol.org]

- 11. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]

- 12. azurebiosystems.com [azurebiosystems.com]

- 13. Western blot protocol | Abcam [abcam.com]

- 14. cdn.hellobio.com [cdn.hellobio.com]

- 15. Western Blot Protocol | Proteintech Group [ptglab.com]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. uniprot.org [uniprot.org]

Methodological & Application

Application Notes and Protocols for the Purification of HCV Core (107-114) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis C Virus (HCV) core protein is a structural component of the virus critical for nucleocapsid formation and is implicated in viral pathogenesis. The specific peptide sequence (107-114), with the amino acid sequence Trp-Gly-Pro-Asn-Asp-Pro-Arg-Arg (WGPNDPRR)[1], is a conserved region within the core protein. This peptide is of significant interest in immunological studies and as a potential component in diagnostic assays or vaccine development.

Following solid-phase peptide synthesis (SPPS), the crude peptide product contains the desired sequence along with deletion mutants, truncated sequences, and byproducts from protecting groups. Therefore, robust purification is essential to obtain a highly pure peptide for reliable downstream applications. These application notes provide detailed protocols for the two most common and effective methods for purifying synthetic peptides of this nature: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Solid-Phase Extraction (SPE).

Physicochemical Properties of HCV Core (107-114) Peptide

The amino acid sequence (WGPNDPRR) imparts specific characteristics that guide the choice of purification strategy. The presence of Tryptophan (W) and Proline (P) residues contributes to its hydrophobicity, while the two Arginine (R) residues at the C-terminus make it basic and more hydrophilic. This amphipathic nature makes it well-suited for purification by reverse-phase chromatography.

Purification Strategies Overview

The primary methods for purifying the HCV core (107-114) peptide are RP-HPLC and SPE. RP-HPLC offers high resolution and is ideal for achieving high purity, making it the method of choice for obtaining a final, highly purified product. SPE is a rapid and economical method for initial cleanup, desalting, and enrichment of the target peptide from the crude synthetic mixture.

Data Presentation: Comparison of Purification Methods

The following table summarizes typical quantitative data for peptide purification using RP-HPLC and SPE. Note that this data is representative of short synthetic peptides and may vary for the specific HCV core (107-114) peptide.

| Parameter | Preparative RP-HPLC | Solid-Phase Extraction (SPE) |

| Purity Achieved | >95-99% | 70-90% |

| Typical Yield | 20-40% | >80% |

| Resolution | High | Low to Medium |

| Sample Loading Capacity | Milligrams to grams | Micrograms to milligrams |

| Solvent Consumption | High | Low |

| Time per Sample | 30-60 minutes per run | 5-15 minutes |

| Primary Application | High-purity final purification | Crude cleanup, desalting, fractionation |

Experimental Protocols

Protocol 1: High-Purity Purification by Preparative Reverse-Phase HPLC

This protocol describes the purification of the HCV core (107-114) peptide to a high degree of purity (>95%).

Materials and Reagents:

-

Crude HCV core (107-114) peptide, lyophilized

-

Solvent A (Mobile Phase): 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water

-

Solvent B (Mobile Phase): 0.1% (v/v) TFA in acetonitrile (B52724) (ACN)

-

Preparative C18 reverse-phase HPLC column (e.g., 10 µm particle size, 100-300 Å pore size)

-

Preparative HPLC system with a UV detector (detection at 220 nm and 280 nm)

-

Fraction collector

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small percentage of Solvent B or dimethyl sulfoxide (B87167) (DMSO) can be added. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

Column Equilibration: Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B for at least 2-3 column volumes at the desired flow rate.

-

Chromatography:

-

Inject the prepared peptide solution onto the equilibrated column.

-

Elute the peptide using a linear gradient of Solvent B. A typical gradient for a peptide of this nature would be from 5% to 65% Solvent B over 30-60 minutes. The exact gradient should be optimized based on an initial analytical HPLC run.

-

Monitor the elution profile at 220 nm (for the peptide backbone) and 280 nm (for the Tryptophan residue).

-

Collect fractions corresponding to the major peak that elutes.

-

-

Fraction Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a dry powder.

Protocol 2: Rapid Cleanup and Desalting by Solid-Phase Extraction (SPE)

This protocol is suitable for the initial cleanup of the crude peptide, removing salts and some synthetic impurities.

Materials and Reagents:

-

Crude HCV core (107-114) peptide

-

SPE cartridge with a C18 sorbent

-

Conditioning Solvent: 100% Acetonitrile (ACN)

-

Equilibration Solvent: 0.1% TFA in water

-

Wash Solvent: 0.1% TFA in 5% ACN/water

-

Elution Solvents: Step gradients of ACN in 0.1% TFA/water (e.g., 20%, 40%, 60%, 80% ACN)

-

Vacuum manifold or syringe for processing

Procedure:

-

Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2-3 cartridge volumes of 100% ACN.

-

Cartridge Equilibration: Equilibrate the cartridge by passing 2-3 cartridge volumes of 0.1% TFA in water. Do not allow the sorbent bed to dry out.

-

Sample Loading: Dissolve the crude peptide in the equilibration solvent and load it onto the conditioned and equilibrated cartridge.

-

Washing: Wash the cartridge with 2-3 cartridge volumes of the wash solvent to remove salts and very polar impurities.

-

Elution: Elute the peptide using a stepwise gradient of increasing ACN concentration in the elution solvent. For the HCV core (107-114) peptide, elution is expected in the 20-60% ACN fractions.

-

Analysis: Analyze the eluted fractions by analytical RP-HPLC or mass spectrometry to identify the fractions containing the peptide of interest.

-

Lyophilization: Pool the desired fractions and lyophilize.

Visualizations

Caption: Workflow for Preparative RP-HPLC Purification.

Caption: Workflow for Solid-Phase Extraction Cleanup.

References

Application Notes and Protocols for HCV Core (107-114) Peptide in ELISA Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis C Virus (HCV) core protein is a highly conserved structural protein and a key antigen in the diagnosis of HCV infection. Specific epitopes within the core protein are recognized by the host's immune system, leading to the production of antibodies. The peptide sequence corresponding to amino acids 107-114 of the HCV core protein has been identified as a distinct linear antibody binding site.[1] This makes the synthetic peptide Trp-Gly-Pro-Asn-Asp-Pro-Arg-Arg an invaluable tool in the development of sensitive and specific enzyme-linked immunosorbent assays (ELISAs) for the detection of anti-HCV antibodies in patient sera. These assays are crucial for diagnosing HCV infection, screening blood products, and monitoring the immune response during antiviral therapy.

The use of synthetic peptides in immunoassays offers several advantages, including high purity, batch-to-batch consistency, and the ability to target specific, highly immunogenic epitopes, which can enhance the sensitivity and specificity of the assay.[2]

Principle of the Assay

The application of the HCV core (107-114) peptide in an ELISA is typically based on the principle of an indirect ELISA. This method is used for the detection of specific antibodies in a sample.[3][4][5][6][7] The workflow involves the immobilization of the synthetic HCV core (107-114) peptide onto the surface of a microtiter plate. When a serum sample containing antibodies against this epitope is added to the well, the antibodies will specifically bind to the peptide. Unbound antibodies are then washed away. Subsequently, a secondary antibody, which is conjugated to an enzyme (commonly horseradish peroxidase - HRP), is added. This secondary antibody is specific for human immunoglobulins. After another washing step to remove any unbound secondary antibody, a substrate solution is added. The enzyme catalyzes a reaction that produces a colored product. The intensity of the color is proportional to the amount of specific antibody present in the original sample and can be quantified by measuring the absorbance at a specific wavelength using a microplate reader.

Application Data

While specific performance data for an ELISA utilizing solely the HCV core (107-114) peptide is not extensively published, the broader performance of ELISAs based on the HCV core antigen provides a strong indication of the expected efficacy. The HCV core antigen is a well-established marker for detecting active HCV infection.[8][9][10][11] The following table summarizes the performance of various commercial and research-based HCV core antigen ELISA assays, which often incorporate multiple epitopes from the core protein.

| Assay Type | Sensitivity | Specificity | Population/Sample Type | Reference |

| Abbott ARCHITECT HCV Ag | 93.4% | 98.8% | Adults and children, compared to Nucleic Acid Testing (NAT) | [10] |

| Ortho HCV Ag ELISA | 93.2% | 99.2% | Adults and children, compared to NAT | [10] |

| Hunan Jynda HCV Ag ELISA | 59.5% | 82.9% | Adults and children, compared to NAT | [10] |

| General HCVcAg Assays (Pooled) | 93.5% | 99.2% | Compared to HCV RNA assays | [9] |

| HCVcAg Assay in High-Risk Populations | 87.1% | 99.4% | Recently acquired HCV infections in high-risk individuals | [11] |

Experimental Protocols

Materials and Reagents

-

HCV Core (107-114) synthetic peptide (Sequence: Trp-Gly-Pro-Asn-Asp-Pro-Arg-Arg)

-

96-well high-binding polystyrene microtiter plates

-

Coating Buffer: 15 mM Sodium Carbonate, 35 mM Sodium Bicarbonate, pH 9.6

-

Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)

-

Blocking Buffer: 5% non-fat dry milk or 1% Bovine Serum Albumin (BSA) in PBST

-

Sample Diluent: 1% non-fat dry milk or 0.1% BSA in PBST

-

Human serum samples (patient, positive control, and negative control)

-

Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated goat anti-human IgG

-

Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine)

-

Stop Solution: 2M Sulfuric Acid (H₂SO₄)

-

Microplate reader with a 450 nm filter

Protocol for Indirect ELISA for Anti-HCV Core (107-114) Antibody Detection

This protocol is a generalized procedure and may require optimization for specific experimental conditions.

-

Peptide Coating:

-

Dilute the HCV core (107-114) peptide to a final concentration of 1-10 µg/mL in Coating Buffer.

-

Add 100 µL of the diluted peptide solution to each well of a 96-well microtiter plate.

-

Incubate the plate overnight at 4°C or for 2 hours at 37°C.

-

-

Washing:

-

Aspirate the coating solution from the wells.

-

Wash the plate three times with 200 µL of Wash Buffer per well. After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.

-

-

Blocking:

-

Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.

-

Incubate for 1-2 hours at 37°C or overnight at 4°C.

-

-

Washing:

-

Repeat the washing step as described in step 2.

-

-

Sample Incubation:

-

Dilute the human serum samples (test samples, positive control, and negative control) in Sample Diluent. A starting dilution of 1:100 is recommended, which can be further optimized.

-

Add 100 µL of the diluted serum to the appropriate wells.

-

Incubate for 1-2 hours at 37°C.

-

-

Washing:

-

Repeat the washing step as described in step 2.

-

-

Secondary Antibody Incubation:

-

Dilute the HRP-conjugated goat anti-human IgG secondary antibody in Sample Diluent according to the manufacturer's instructions.

-

Add 100 µL of the diluted secondary antibody to each well.

-

Incubate for 1 hour at 37°C.

-

-

Washing:

-

Wash the plate five times with 200 µL of Wash Buffer per well.

-

-

Substrate Development:

-

Add 100 µL of TMB Substrate Solution to each well.

-

Incubate the plate in the dark at room temperature for 15-30 minutes. Monitor the color development.

-

-

Stopping the Reaction:

-

Add 50 µL of 2M Sulfuric Acid to each well to stop the enzymatic reaction. The color will change from blue to yellow.

-

-

Data Acquisition:

-

Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

-

Visualizations

Experimental Workflow for Indirect ELISA

Caption: Workflow of an indirect ELISA for detecting anti-HCV antibodies.

Principle of Indirect ELISA for Anti-HCV Core (107-114) Antibody Detection

Caption: Principle of indirect ELISA for antibody detection.

References

- 1. Locations of antibody binding sites within conserved regions of the hepatitis C virus core protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic peptide-based indirect ELISA using S1c (of the sequence CPVAIHADQLTPTWRVYSTC) as the antigen, per... [protocols.io]

- 3. protocolsandsolutions.com [protocolsandsolutions.com]

- 4. sinobiological.com [sinobiological.com]

- 5. microbenotes.com [microbenotes.com]

- 6. praxilabs.com [praxilabs.com]

- 7. What is an ELISA? | Abcam [abcam.com]

- 8. HCV Core Antigen Testing for Diagnosis of HCV Infection: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hepatitis C Virus—Core Antigen: Implications in Diagnostic, Treatment Monitoring and Clinical Outcomes | MDPI [mdpi.com]

- 10. acpjournals.org [acpjournals.org]

- 11. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Coating Plates with HCV Core (107-114) Peptide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for coating microtiter plates with the Hepatitis C Virus (HCV) core (107-114) peptide, which has the sequence WGPNDPRR. Due to its short length, this peptide may exhibit suboptimal binding to standard polystyrene plates through passive adsorption. Therefore, this protocol outlines both a standard passive adsorption method and alternative strategies to ensure efficient and reproducible plate coating for applications such as ELISA (Enzyme-Linked Immunosorbent Assay).

Data Presentation: Summary of Peptide Coating Conditions

The following table summarizes various conditions for peptide coating of ELISA plates, compiled from multiple sources. These parameters can serve as a starting point for the optimization of the HCV core (107-114) peptide coating protocol.

| Parameter | Recommended Conditions | Notes |

| Peptide Concentration | 1-10 µg/mL is a common starting range.[1] Some protocols specify concentrations such as 1 µM, 2 µg/mL, or 4 µg/mL.[2][3][4] | The optimal concentration for the short HCV core (107-114) peptide should be determined empirically through titration experiments. |

| Coating Buffer | - 50 mM Sodium Carbonate-Bicarbonate buffer, pH 9.6.[1][4] - 20 mM Tris-HCl, pH 8.5.[1] - 10 mM Phosphate Buffered Saline (PBS), pH 7.2-7.4.[1] | Carbonate buffer is the most frequently recommended buffer for passive adsorption. If binding is poor, testing buffers across a pH range of 4-8 is advised.[4] |

| Incubation Time & Temperature | - Overnight at 4°C.[1][3][4] - 2-6 hours at 37°C.[4] - 2 hours at 30°C.[3] | Overnight incubation at 4°C is generally preferred to ensure maximal binding and to minimize potential evaporation. |

| Plate Type | High-binding polystyrene plates are recommended for passive adsorption of peptides. | For problematic short peptides, consider alternatives such as streptavidin-coated plates (for biotinylated peptides) or covalent coupling kits.[5][6][7] |

| Blocking Buffer | - 1-3% Bovine Serum Albumin (BSA) in PBST.[4] - 2% non-fat dry milk in PBST.[3] | Blocking is a critical step to prevent non-specific binding of subsequent reagents. The choice of blocking agent may need to be optimized for the specific assay.[7] |

| Washing Buffer | PBS with 0.05% Tween-20 (PBST).[3][4] | Thorough washing is essential to remove unbound peptide and reduce background signal.[1][3] |

Experimental Protocols

Protocol 1: Standard Passive Adsorption

This protocol is suitable for high-binding polystyrene microtiter plates.